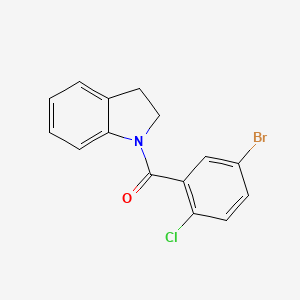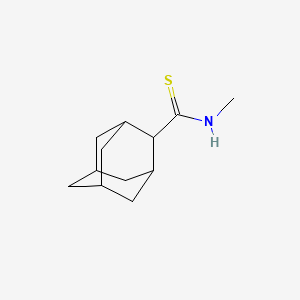![molecular formula C12H17Cl2NO B5719884 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol, also known as DCB-PE, is a chemical compound that has been widely used in scientific research. This compound is a member of the family of benzylamines and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol is not fully understood. However, it is believed that this compound binds to the α2-adrenergic receptor and activates downstream signaling pathways. This activation leads to several physiological effects, including decreased blood pressure, increased insulin secretion, and decreased neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its effects on blood pressure, insulin secretion, and neurotransmitter release, this compound has also been found to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in several cell types.
実験室実験の利点と制限
One of the main advantages of using 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol in lab experiments is its selectivity for the α2-adrenergic receptor subtype. This selectivity allows researchers to study the effects of this receptor subtype specifically, without interference from other receptor subtypes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol. One area of research is the development of new ligands that are more selective for the α2-adrenergic receptor subtype. Another area of research is the study of the anti-inflammatory properties of this compound and its potential use as a therapeutic agent for inflammatory diseases. Additionally, the potential toxicity of this compound warrants further investigation to determine safe dosage levels for use in experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its selectivity for the α2-adrenergic receptor subtype has made it a valuable tool for the study of this receptor subtype and its physiological effects. However, its potential toxicity and limitations in certain experiments highlight the need for further research in this area. The future directions for the study of this compound are promising and have the potential to lead to new discoveries in the field of pharmacology and medicine.
合成法
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol can be synthesized by the reaction of 3,4-dichlorobenzylamine with propylene oxide in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been reported in several scientific publications.
科学的研究の応用
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol has been used in several scientific research studies. One of the most common applications of this compound is as a ligand for the study of adrenergic receptors. This compound has been found to bind selectively to the α2-adrenergic receptor subtype, which has been implicated in several physiological processes, including blood pressure regulation, insulin secretion, and neurotransmitter release.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-5-15(6-7-16)9-10-3-4-11(13)12(14)8-10/h3-4,8,16H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLUVIWEWZTFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)
![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)



![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)